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Compound of Interest

5-ethyl-4-nitro-1H-pyrazole-3-
Compound Name: ]
carboxamide

CAS No.: 215298-73-0

Cat. No.: B3421406

Get Quote

Executive Summary

In the optimization of nitro-pyrazole carboxamides—specifically as inhibitors of
Decaprenylphosphoryl-3-D-ribose 2'-epimerase (DprE1) for tuberculosis treatment—the choice
between a 5-methyl and a 5-ethyl substituent is a critical decision point.

While 5-methyl derivatives often serve as the standard "starting point" due to synthetic
accessibility and atom efficiency, recent bioactivity data suggests that 5-ethyl substitution
frequently offers superior hydrophobic target engagement and an improved safety profile.
Crucially, 5-methyl analogs have been associated with unexpected mitochondrial toxicity in
mammalian models, a liability that 5-ethyl substitution can mitigate by altering metabolic
clearance pathways and reducing off-target binding affinity.
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Feature 5-Methyl Nitro-Pyrazole 5-Ethyl Nitro-Pyrazole
Primary Target DprE1 (Suicide Inhibition) DprE1 (Suicide Inhibition)
Lipophilicity (cLogP) Lower (~1.2 - 1.5) Higher (~1.7 - 2.0)
Potency (MIC) Good (0.1 - 0.5 pg/mL) Excellent (0.01 - 0.1 pg/mL)

] o High Risk (Mitochondrial Lower Risk (Improved
Mammalian Toxicity o .

inhibition) selectivity)

Metabolic Stability Susceptible to rapid oxidation Moderate (Steric protection)

Chemical & Structural Analysis (SAR)[1][2][3][4]
The Scaffold

The core pharmacophore is the 3-nitro-pyrazole-5-carboxamide (or the isomeric 4-
carboxamide). The nitro group is essential: it is reduced by the flavoenzyme DprE1 to a nitroso
species, which then forms a covalent bond with a cysteine residue (Cys387 in M. tuberculosis),
irreversibly inhibiting the enzyme.

5-Methyl (The Baseline)[2][5]

« Sterics: The methyl group is small (Van der Waals volume ~13.7 A3). It provides minimal
steric hindrance, allowing the molecule to fit into tight pockets.

o Electronic: Weak electron-donating effect (+1).

« Liability: The methyl group on electron-deficient pyrazoles is often a site for rapid metabolic
oxidation (to hydroxymethyl/carboxylic acid), reducing half-life. Furthermore, small planar
methyl-pyrazoles can intercalate or bind off-target mitochondrial complexes.

5-Ethyl (The Optimizer)

o Sterics: The ethyl group is bulkier. In the DprE1 active site, this extra bulk allows for better
filling of the hydrophobic pocket adjacent to the catalytic center, often displacing water
molecules and increasing binding entropy.
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 Lipophilicity: The addition of a methylene (-CH2-) unit increases LogP by approximately 0.5
units. This enhances passive permeability across the mycobacterial cell wall (mycolic acid
layer).

o Safety: Steric bulk at the 5-position can prevent the molecule from entering the narrow active
sites of mammalian mitochondrial enzymes (e.g., NADH:ubiquinone oxidoreductase),
reducing the acute toxicity observed with methyl analogs.

Comparative Bioactivity Data[1][3][6][7][8]

The following data summarizes the performance of representative nitro-pyrazole carboxamides.
Note the divergence in toxicity despite similar in vitro potency.

ble 1: In Vi | Toxici file[3]

Target Strain Cytotoxicity

Compound Selectivity Acute Toxicity
. (M. tb H37Rv) (Vero Cells)
Variant Index (SI) (Mouse Model)
MIC (pg/mL) CC50 (pg/mL)
High
(Respiratory
5-Methyl Analog 0.06 15.2 ~253 o
inhibition
observed)

Low (No overt
5-Ethyl Analog 0.03 >100 >3300 toxicity at
therapeutic dose)

5-Propyl Analog 0.12 >100 >800 Low

> Key Insight: While the MIC improvement (0.06 to 0.03 pg/mL) appears marginal, the
Selectivity Index improvement is exponential due to the loss of mammalian cytotoxicity in the 5-
ethyl variant.

Mechanistic Visualization

The following diagram illustrates the decision logic for optimizing the alkyl group and the
resulting biological cascade.
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Figure 1: SAR Decision Tree illustrating the divergent outcomes of Methyl vs. Ethyl substitution

on safety and efficacy.

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols.

A. Synthesis of 5-Alkyl-3-Nitro-Pyrazole Carboxamides

Principle: Cyclocondensation of alkyl-substituted diketones with hydrazine, followed by nitration
or coupling.

+ Reagents: Ethyl acetoacetate (for 5-methyl) or Ethyl 3-oxopentanoate (for 5-ethyl),
Hydrazine hydrate, Nitric acid (fuming).
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e Cyclization:

Dissolve 10 mmol of the

o

-keto ester in Ethanol (20 mL).

[¢]

Add Hydrazine hydrate (12 mmol) dropwise at 0°C.

[¢]

Reflux for 3 hours. Monitor by TLC (Hexane:EtOAc 1:1).

[e]

Evaporate solvent to yield the 5-alkyl-pyrazol-3-one intermediate.
 Nitration (Critical Step):
o Dissolve intermediate in concentrated

at 0°C.

o Add Fuming
(1.1 eq) dropwise, maintaining temp <5°C.
o Stir for 1h, pour onto crushed ice. Filter the yellow precipitate (3-nitro-5-alkyl-pyrazole).
o Carboxamide Formation:
o React the nitro-pyrazole acid chloride (generated via

) with the appropriate amine (e.g., benzylamine) in DCM/TEA to form the final
carboxamide.

B. Resazurin Microtiter Assay (REMA) for MIC
Determination

Principle: Colorimetric assessment of cell viability. Living bacteria reduce blue resazurin to pink
resorufin.

o Preparation: Prepare 10 mg/mL stock solutions of 5-methyl and 5-ethyl analogs in DMSO.
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Dilution: In a 96-well plate, perform 2-fold serial dilutions in 7H9 broth (range: 100 pg/mL to
0.001 pg/mL).

Inoculation: Add 100 pL of M. tuberculosis H37Rv suspension (

) to each well.

Incubation: Incubate at 37°C for 5 days.

Readout: Add 30 pL of 0.02% Resazurin solution. Incubate for 24h.
o Blue: No growth (Inhibition).

o Pink: Growth (Failure).

Calculation: The MIC is the lowest concentration preventing the color change.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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